molecular formula C21H17NO3 B1666949 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one CAS No. 56632-39-4

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1666949
CAS RN: 56632-39-4
M. Wt: 331.4 g/mol
InChI Key: FABLAHMQSQFDHR-UHFFFAOYSA-N
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Description

Phenolphthalein, also known as 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone, is a white powder with a molecular weight of 318.33 . It’s often used as an indicator in acid-base titrations .


Synthesis Analysis

Phenolphthalein can be synthesized through the Mannich reaction of phenolphthalein with paraformaldehyde and allylamine .


Molecular Structure Analysis

The molecular structure of phenolphthalein has been studied using X-ray analysis . The pH-dependent color change of phenolphthalein has been ascribed to a structure change from the lactone to the dianionic resonating form .


Chemical Reactions Analysis

Phenolphthalein is often used as an indicator in acid-base titrations. It changes from colorless to violet-red between pH 8.3-9.8 .


Physical And Chemical Properties Analysis

Phenolphthalein is a white powder with a molecular weight of 318.33 . It has an absorbance peak at 242 nm . It’s slightly soluble in water and usually is dissolved in alcohols in experiments .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : The compound has been synthesized using the Knoevenagel reaction. Its crystal structure, physico-chemical properties, and interaction with different solvents have been studied, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).

Catalysis and Chemical Reactions

  • Catalyzed Synthesis of Bis(indolyl)methanes : The compound has been used in the catalyzed synthesis of biologically relevant bis(indolyl)methanes, demonstrating the compound's utility in facilitating electrophilic substitution reactions (Banari et al., 2017).
  • Domino Reactions for Derivative Synthesis : It plays a role in domino reactions for synthesizing various indole derivatives, indicating its utility in complex organic synthesis processes (Lu et al., 2015).

Biological and Environmental Applications

  • Bioremediation : Research has explored its potential role in the bioremediation of environmental pollutants like Bisphenol A, suggesting its utility in environmental cleanup processes (Chhaya & Gupte, 2013).
  • Fluorescent Ligands for Estrogen Receptor : Certain derivatives have been identified as inherently fluorescent ligands for the estrogen receptor, offering potential applications in medical diagnostics and research (Koulocheri & Haroutounian, 2001).

Eco-Friendly Synthesis

  • Green Synthesis Methodologies : Studies have focused on eco-friendly synthesis approaches for related compounds, emphasizing the compound's role in sustainable chemistry practices (Brahmachari & Banerjee, 2014).

Advanced Materials and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives have been studied as green corrosion inhibitors for metals, suggesting their potential in industrial applications to prevent material degradation (Verma et al., 2016).

Potential in Drug Synthesis

  • Pharmaceutical Synthesis : The compound and its derivatives have shown potential as key intermediates in the synthesis of various drug candidates, highlighting its significance in pharmaceutical research (Xu et al., 2021).

Safety And Hazards

Phenolphthalein may cause genetic defects and cancer, and it’s suspected of damaging fertility . It may cause purging, collapse, and an itching skin rash that can become ulcerous .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397487
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

CAS RN

56632-39-4
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ML Bean, RA Alkohaif, A Anbari, CP Fedraw… - Steroids, 2022 - Elsevier
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3,dihydro-2H-indol-2-one (BHPI) is a biomodulator of Estrogen Receptor alpha (ERα) that targets ERα positive cancer cells by activating the …
Number of citations: 3 www.sciencedirect.com
M Harris, D Proffett, M Bean, R Alkohaif… - The FASEB …, 2022 - Wiley Online Library
3,3‐bis(4‐hydroxyphenyl)‐7‐methyl‐1,3,dihydro‐2H‐indol‐2‐one (BHPI) is a biomodulator of Estrogen Receptor alpha (ERα) that targets ERα positive cancer cells by activating the …
Number of citations: 3 faseb.onlinelibrary.wiley.com
ND Andruska, X Zheng, X Yang… - Proceedings of the …, 2015 - National Acad Sciences
Recurrent estrogen receptor α (ERα)-positive breast and ovarian cancers are often therapy resistant. Using screening and functional validation, we identified BHPI, a potent …
Number of citations: 76 www.pnas.org
M Livezey, JE Kim, DJ Shapiro - Frontiers in endocrinology, 2018 - frontiersin.org
Cells react to a variety of stresses, including accumulation of unfolded or misfolded protein, by activating the endoplasmic reticulum (EnR) stress sensor, the unfolded protein response (…
Number of citations: 27 www.frontiersin.org
MR Livezey - 2018 - ideals.illinois.edu
Of the roughly 1 in 8 women that develop breast cancer in their lifetimes, 70% will have estrogen receptor a positive (ERa+) cancer. The standard of care for these cancers is endocrine …
Number of citations: 0 www.ideals.illinois.edu
A Kapoor, CG Chen, RV Iozzo - Journal of Biological Chemistry, 2020 - ASBMB
Endorepellin, the C-terminal fragment of the heparan sulfate proteoglycan perlecan, influences various signaling pathways in endothelial cells by binding to VEGFR2. In this study, we …
Number of citations: 16 www.jbc.org
C Busonero, S Leone, S Bartoloni… - Molecular and cellular …, 2019 - Elsevier
With the advent of omic technologies, our understanding of the molecular mechanisms underlying estrogen receptor α (ERα)-expressing breast cancer (BC) progression has grown …
Number of citations: 25 www.sciencedirect.com
J Xie, EP Kusnadi, L Furic, LA Selth - Cancers, 2021 - mdpi.com
Breast and prostate cancer are the second and third leading causes of death amongst all cancer types, respectively. Pathogenesis of these malignancies is characterised by …
Number of citations: 11 www.mdpi.com
J Morreall, F Hong, Z Li - The Unfolded Protein Response in Cancer, 2019 - Springer
The unfolded protein response (UPR) of the endoplasmic reticulum (ER) is a highly conserved system by which cells regulate multiple pathways during misfolded protein accumulation. …
Number of citations: 3 link.springer.com
L Yu - 2019 - ideals.illinois.edu
Estrogen, acting via estrogen receptor α (ERα), stimulates cancer cell proliferation and metastasis. Endocrine therapy targeting E2: ERα activity often leads to development of …
Number of citations: 0 www.ideals.illinois.edu

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